4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide

Description

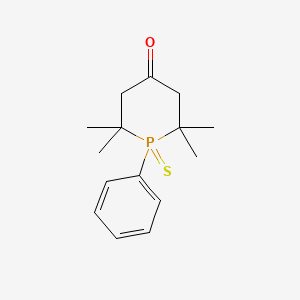

4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide is a six-membered heterocyclic compound containing a phosphorus atom in the ring, a ketone group at position 4, and a sulfide moiety at position 1. The tetramethyl substituents at positions 2 and 6 confer steric hindrance, stabilizing the molecule against thermal or chemical degradation.

Properties

CAS No. |

1216-38-2 |

|---|---|

Molecular Formula |

C15H21OPS |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

2,2,6,6-tetramethyl-1-phenyl-1-sulfanylidene-1λ5-phosphinan-4-one |

InChI |

InChI=1S/C15H21OPS/c1-14(2)10-12(16)11-15(3,4)17(14,18)13-8-6-5-7-9-13/h5-9H,10-11H2,1-4H3 |

InChI Key |

OUYIKBVKMVVAHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)CC(P1(=S)C2=CC=CC=C2)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

Phorone reacts with phenylphosphine (PhPH₂) in a 1:1 molar ratio, facilitated by thermal activation. The reaction initiates with nucleophilic attack by phosphorus on the α,β-unsaturated ketone system of phorone, followed by cyclization to form the six-membered phosphorinanone ring. The bulky 2,6-dimethyl substituents enforce a chair conformation, minimizing steric strain.

Key reaction parameters:

-

Temperature: 120–140°C (neat conditions)

-

Duration: 12–24 hours

-

Yield: 60–75% (crude product)

Sulfurization to 1-Sulfide

The intermediate phosphorinanone undergoes sulfurization using Lawesson’s reagent or elemental sulfur at elevated temperatures. This step converts the phosphorus(III) center to phosphorus(V) sulfide:

Optimized conditions for sulfurization:

-

Solvent: Toluene or xylene

-

Temperature: 110–130°C

-

Time: 6–8 hours

-

Yield: 85–90%

Transition Metal-Catalyzed Synthesis

Recent advances leverage palladium and platinum catalysts to streamline phosphorinanone formation, particularly for derivatives requiring chiral induction or enhanced purity.

Palladium-Mediated Cyclization

A patent-pending method employs [PdCl₂(NCPh)₂] as a precatalyst to facilitate C–P bond formation. The protocol involves:

-

Ligand synthesis : Preparation of sterically hindered phosphine ligands (e.g., 2,2,6,6-tetramethyl-1-(2',4',6'-triisopropylbiphenyl-2-yl)phosphinane).

-

Catalytic cyclization : Substrate activation via oxidative addition, followed by reductive elimination to form the phosphorinanone core.

Representative catalytic cycle parameters:

| Parameter | Value |

|---|---|

| Catalyst loading | 5 mol% [PdCl₂(NCPh)₂] |

| Solvent | Toluene |

| Temperature | 80°C |

| Reaction time | 8–12 hours |

| Isolated yield | 70–78% |

Platinum-Assisted Sulfur Incorporation

Platinum complexes, such as [PtCl₂(NCᵗBu)₂] , enhance regioselectivity during sulfurization. The metal center coordinates to the phosphorus lone pair, polarizing the P–S bond and accelerating sulfur insertion.

Diastereoselective Synthesis and Isolation

The 2,2,6,6-tetramethyl substituents introduce axial chirality, yielding meso- and rac- diastereomers. Isolation protocols include:

Crystallization-Based Separation

Recrystallization from acetonitrile selectively precipitates the meso -diastereomer due to its lower solubility. The rac -form remains in solution and is recovered via rotary evaporation.

Chromatographic Purification

Reverse-phase HPLC with a C18 column resolves diastereomers using gradient elution:

| Time (min) | % Acetonitrile | % Water |

|---|---|---|

| 0 | 40 | 60 |

| 8 | 95 | 5 |

| 16 | 95 | 5 |

| 17 | 40 | 60 |

Mechanistic Insights and Byproduct Analysis

Competing Pathways

Byproduct Characterization

Common impurities include:

-

Phosphorinanone oxide : Identified via ³¹P NMR (δ ≈ 25 ppm vs. δ ≈ 50 ppm for sulfide).

-

Dimerized intermediates : Detected by HPLC-MS (m/z 560–580).

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Microreactor systems improve heat transfer and reduce reaction times:

-

Residence time: 30–60 minutes

-

Yield improvement: 10–15% over batch processes.

Green Chemistry Metrics

-

E-factor : 8–12 (kg waste/kg product)

-

PMI : 2.5–3.5 (total mass input/mass API).

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can yield phosphines.

Substitution: It can participate in substitution reactions where the phenyl group or other substituents are replaced by different functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Structural Characteristics

The compound features a six-membered ring with a phosphorus atom that influences its reactivity and interaction with metal complexes. The bulky nature of the substituents around the phosphorus atom provides unique steric and electronic properties that can be exploited in various chemical reactions.

Coordination Chemistry

4-Phosphorinanones are known for their ability to act as ligands in coordination chemistry. The compound has been shown to form stable complexes with transition metals such as palladium and platinum. These complexes are valuable in catalyzing various organic transformations.

- Metal Complex Formation : The synthesis of trans-[PdCl₂(La)₂] from palladium chloride demonstrates the ability of this phosphorinanone to coordinate with metals effectively. This coordination can lead to unique catalytic behaviors not observed with simpler ligands .

Catalysis

The application of 4-phosphorinanones in catalysis is notable, particularly in reactions involving carbonylation and C–C coupling. The steric bulk around the phosphorus atom enhances selectivity and activity in these reactions.

- Alkene Carbonylation : The compound has been utilized as a ligand in palladium-catalyzed alkene carbonylation processes. This application highlights its role in facilitating the formation of carbon-carbon bonds under mild conditions .

Synthesis of Organophosphorus Compounds

The versatility of 4-phosphorinanones extends to the synthesis of other organophosphorus compounds. Its reactivity allows for modifications that can lead to a variety of derivatives with potential applications in medicinal chemistry.

- Synthesis Pathways : Various synthetic routes have been developed to obtain 4-phosphorinanones from primary phosphines and dienones, showcasing their utility as intermediates in organic synthesis .

Case Study 1: Coordination Complexes

A study focused on the coordination behavior of 2,2,6,6-tetramethyl-1-phenyl-4-phosphorinanone with platinum(II) demonstrated the formation of novel metallacycles. The crystal structure analysis revealed insights into the conformational preferences of the ligand when coordinated to metal centers .

Case Study 2: Catalytic Applications

Research on palladium-catalyzed reactions using 4-phosphorinanones showed enhanced catalytic activity compared to traditional phosphine ligands. The bulky nature of the ligand was found to influence reaction rates and selectivity significantly, making it a valuable candidate for further exploration in industrial applications .

Mechanism of Action

The mechanism by which 4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide exerts its effects involves its ability to form stable complexes with metals and other substrates. The molecular targets and pathways involved include coordination with metal ions, which can alter the reactivity and properties of the resulting complexes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Phosphorinanone Derivatives

Phosphorinanone derivatives vary in substituents and oxidation states. For example:

- The ketone group remains critical for hydrogen bonding or coordination chemistry.

- 4-Phosphorinanone, 1-oxide derivatives: Oxidation of phosphorus to P=O increases polarity and thermal stability but may reduce reactivity in radical-mediated processes.

Hindered Amine Stabilizers (HAS) and NOR Flame Retardants

Key Compound Group: N-Substituted alkoxy hindered amines (NORs), such as 2,2,6,6-tetramethylpiperidine derivatives, are structurally analogous but replace phosphorus with nitrogen .

- Mechanism: NORs decompose under heat to generate nitroxyl radicals, which trap combustion-derived free radicals (e.g., H·, HO·), converting them to stable alcohols or ketones . The sulfide group in the target compound may similarly quench radicals via sulfur’s redox activity.

- Efficiency: NORs achieve flame retardancy at 0.5% loading in polyolefins . The tetramethyl groups in both compounds enhance steric protection, prolonging radical-trapping efficacy.

- Synergy: NORs boost brominated or phosphorous flame retardants . The target compound’s phosphorus-sulfur system may synergize with halogenated additives, though direct evidence is lacking.

Sulfur-Containing Flame Retardants

- Thioethers (e.g., diphenyl sulfide) : Less sterically hindered than the target compound, leading to faster degradation and lower thermal stability.

- Sulfonates (e.g., phenylsulfonyl groups in triazole derivatives) : Electron-withdrawing sulfonyl groups reduce radical reactivity compared to sulfides, as seen in ’s triazole synthesis .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Thermal and Chemical Stability

Research Findings and Hypotheses

- Synthesis Pathways: The target compound’s synthesis may parallel NORs, involving radical intermediates (e.g., alkyl radical coupling) , though phosphorus incorporation requires specialized reagents.

- Flame Retardancy: The sulfide group likely enhances radical scavenging compared to phosphorinanones lacking sulfur. Synergy with brominated retardants is plausible but untested.

- Thermal Stability: Tetramethyl groups improve stability over non-hindered analogs, aligning with NORs’ performance in polyolefins .

Biological Activity

4-Phosphorinanone, 2,2,6,6-tetramethyl-1-phenyl-, 1-sulfide (CAS No. 1216-38-2) is a compound with notable structural characteristics that influence its biological activity. This compound is part of a larger class of phosphorinanones and has been studied for its potential applications in medicinal chemistry and materials science.

- Molecular Formula : C15H21OPS

- Molecular Weight : 280.371 g/mol

- Synonyms : 2,2,6,6-Tetramethyl-1-phenyl-1-thioxo-phosphinan-4-one

Biological Activity

The biological activity of 4-phosphorinanone derivatives has been investigated primarily in the context of their interactions with metal complexes and their potential therapeutic effects. Key findings include:

Anticancer Activity

Research has shown that phosphorinanones can exhibit significant anticancer properties. For instance, studies involving bulky 4-phosphacyclohexanones have demonstrated their ability to form stable complexes with palladium and platinum, which are known to have anticancer effects. The diastereoselective complexations of these compounds suggest that their stereochemistry plays a crucial role in their biological activity .

The mechanism through which these compounds exert their biological effects often involves:

- Metal Complex Formation : The ability to form complexes with transition metals enhances the reactivity and selectivity of the compounds towards biological targets.

- Isomerization : The isomeric forms of these compounds can exhibit different biological activities, which may be exploited for targeted therapies .

Case Studies

Several case studies have reported on the biological activity of related phosphorinanone derivatives:

- Study on Metal Complexes :

- Stereochemical Effects :

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.